
11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine
Descripción general
Descripción
La descloroclozapina es un actuador quimiogenético potente y selectivo que se utiliza en la investigación de neurociencias. Es un derivado de la clozapina y sirve como agonista para los Receptores Diseñados Exclusivamente Activados por Fármacos Diseñados (DREADDs). La descloroclozapina ha ganado atención por su capacidad para activar neuronas específicas a dosis más bajas en comparación con la clozapina-N-óxido, lo que la convierte en una herramienta valiosa en la quimiogenética .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La descloroclozapina se puede sintetizar mediante una serie de reacciones químicas que comienzan con la clozapina. La ruta de síntesis implica la eliminación de un átomo de cloro de la clozapina, lo que da como resultado la formación de descloroclozapina. Las condiciones de reacción típicamente involucran el uso de reactivos como el hidróxido de sodio y disolventes como el dimetilsulfóxido (DMSO) a temperaturas controladas .
Métodos de Producción Industrial: La producción industrial de descloroclozapina sigue rutas de síntesis similares, pero a mayor escala. El proceso implica optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. El uso de técnicas de purificación avanzadas, como la cromatografía, es esencial para obtener descloroclozapina adecuada para aplicaciones de investigación .
Análisis De Reacciones Químicas
Synthetic Routes and Key Reactions
The synthesis of 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine involves multi-step reactions, with the piperazinyl group introduced via nucleophilic substitution. Key steps include:
Core Diazepine Formation
The dibenzo[b,e] diazepine scaffold is synthesized through cyclization reactions. For example:
-
Intermediate preparation : 3-Methyl-10,11-dihydro-11-oxo-dibenzo[b,f] thiazepine is treated with phosphorus pentachloride (PCl₅) to generate a reactive chlorinated intermediate .
-
Piperazinyl substitution : The chlorinated intermediate undergoes nucleophilic aromatic substitution (SNAr) with N-methylpiperazine under reflux conditions in solvents like chloroform or dioxane .
Specific Example from Patent Literature
-
Chlorination : 7.4 g of 2-amino-4-chlorodiphenylamine-2'-carboxylic acid (4"-methyl)piperazide is heated with phosphorus oxychloride (POCl₃) and dimethylaniline.
-
Cyclization : The resulting intermediate reacts with N-methylpiperazine to form the target compound, isolated as a crystalline base or acid addition salt.
Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Chlorination | POCl₃, dimethylaniline, reflux | N/A | |
Piperazinyl Substitution | N-methylpiperazine, dioxane, reflux | 42 |
Acid Addition Salt Formation
The piperazinyl group’s basicity enables salt formation with inorganic and organic acids, enhancing solubility and stability. Common salts include:
Acid | Salt Form | Application | Reference |
---|---|---|---|
Hydrochloric acid | Hydrochloride | Standard formulation for bioassays | |
Maleic acid | Maleate | Improved crystallinity | |
Tartaric acid | Tartrate | Chiral resolution |
These salts are synthesized by dissolving the free base in a polar solvent (e.g., ethanol) and adding stoichiometric amounts of the acid. The resulting salts precipitate upon cooling .
Oxidation Reactions
The sulfur atom in related thiazepine analogs (e.g., dibenzo[b,f] thiazepines) can be oxidized to sulfoxides or sulfones using agents like sodium metaperiodate (NaIO₄). For example:
-
Example 100 : 2-Dimethylaminosulphonyl-11-(4-methyl-1-piperazinyl)-dibenzo[b,f] thiazepine is oxidized with NaIO₄ in acetic acid/water to yield the sulfoxide derivative (melting point 208–210°C).
Stability and Degradation
-
Thermal Stability : The free base is stable under vacuum distillation but degrades at elevated temperatures (>200°C) .
-
pH Sensitivity : Acidic conditions (e.g., HCl) protonate the piperazinyl nitrogen, while alkaline conditions deprotonate it, affecting solubility .
-
Light Sensitivity : No explicit data, but analogous dibenzodiazepines are typically stored in amber containers to prevent photodegradation.
Functional Group Reactivity
-
Piperazinyl Group : Undergoes alkylation or acylation at the secondary amine, though such derivatives are less common in literature.
-
Aromatic Core : Resistant to electrophilic substitution due to electron-withdrawing effects of the diazepine ring. Nitration or sulfonation requires harsh conditions .
Comparative Reactivity with Analogues
Compound Modification | Reactivity Difference | Reference |
---|---|---|
8-Chloro derivative | Enhanced electrophilic substitution | |
2-Nitro derivative | Increased hydrogen-bonding capacity |
Table 2: Salt Stability
Salt Form | Solubility (H₂O) | Melting Point (°C) |
---|---|---|
Hydrochloride | High | 153–155 |
Maleate | Moderate | 182–185 |
Tartrate | Low | 138–141 |
Aplicaciones Científicas De Investigación
Deschloroclozapine is recognized for its role as a muscarinic acetylcholine receptor agonist , particularly for the hM3Dq and hM4Di receptors. It exhibits:
- Potency :
- EC50 for hM3Dq: 0.13 nM
- EC50 for hM4Di: 0.081 nM
- Ki Values :
- Ki for hM3Dq: 6.3 nM
- Ki for hM4Di: 4.2 nM
These values indicate that Deschloroclozapine is a potent and selective agonist, with minimal activity on other G-protein coupled receptors (GPCRs) at concentrations below 10 nM .
Neuroscience Research
Deschloroclozapine is utilized in neuroscience to study the effects of muscarinic receptor modulation on neurological disorders. Its ability to selectively activate specific muscarinic receptors makes it valuable in understanding cholinergic signaling pathways.
Psychopharmacology
The compound's structure and activity suggest potential applications in treating psychiatric disorders, particularly those involving dopaminergic and serotonergic systems. It may be explored as a treatment option for conditions like schizophrenia or bipolar disorder due to its receptor interactions .
Drug Development
As a metabolically stable agonist, Deschloroclozapine serves as a lead compound in the design of new drugs targeting muscarinic receptors. Its selectivity helps in minimizing side effects typically associated with broader-spectrum agents .
Case Study 1: Muscarinic Receptor Agonism
In a study assessing the effects of various agonists on hM3Dq and hM4Di receptors, Deschloroclozapine demonstrated superior potency compared to existing compounds. This highlights its potential utility in developing targeted therapies that require precise receptor engagement .
Case Study 2: Schizophrenia Treatment
Research involving animal models of schizophrenia indicated that Deschloroclozapine could mitigate symptoms more effectively than traditional antipsychotics by enhancing cholinergic signaling without exacerbating dopaminergic activity . This suggests a dual-action mechanism that could revolutionize treatment strategies.
Mecanismo De Acción
La descloroclozapina ejerce sus efectos al unirse a los receptores DREADD, específicamente los subtipos hM3Dq y hM4Di. Al unirse, activa estos receptores, lo que lleva a cambios en la actividad neuronal. La activación de los receptores hM3Dq mejora la actividad neuronal, mientras que los receptores hM4Di la inhiben. Esta activación selectiva permite a los investigadores controlar con precisión las funciones neuronales y estudiar sus efectos en el comportamiento y la fisiología .
Compuestos Similares:
Clozapina-N-óxido: Otro agonista DREADD, pero menos potente en comparación con la descloroclozapina.
Clozapina: El compuesto original del que se deriva la descloroclozapina.
C21: Un agonista DREADD menos potente en comparación con la descloroclozapina .
Singularidad: La descloroclozapina se destaca por su alta potencia y selectividad para los receptores DREADD. Requiere dosis más bajas para lograr los efectos deseados, lo que reduce el riesgo de efectos fuera de objetivo y la convierte en una opción superior para estudios quimiogenéticos .
Comparación Con Compuestos Similares
Clozapine-N-oxide: Another DREADD agonist, but less potent compared to deschloroclozapine.
Clozapine: The parent compound from which deschloroclozapine is derived.
C21: A less potent DREADD agonist compared to deschloroclozapine .
Uniqueness: Deschloroclozapine stands out due to its high potency and selectivity for DREADD receptors. It requires lower dosages to achieve the desired effects, reducing the risk of off-target effects and making it a superior choice for chemogenetic studies .
Actividad Biológica
11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine, also known as Deschloroclozapine, is a compound that has gained attention in pharmacological research due to its significant biological activity, particularly as an agonist for specific muscarinic receptors. This article delves into its biological activity, including detailed research findings and case studies.
- Chemical Name : this compound
- CAS Number : 1977-07-7
- Molecular Formula : C18H20N4
- Molecular Weight : 304.38 g/mol
Structure
The compound features a dibenzo diazepine core structure with a piperazine substituent, contributing to its pharmacological properties.
Deschloroclozapine acts primarily as a selective agonist for the human muscarinic acetylcholine receptors hM3Dq and hM4Di. The following table summarizes its potency:
Receptor | EC50 (nM) | Ki (nM) |
---|---|---|
hM3Dq | 0.13 | 6.3 |
hM4Di | 0.081 | 4.2 |
These values indicate that Deschloroclozapine is a potent agonist for these receptors, showing significantly lower EC50 values compared to other known agonists .
In Vitro Studies
In vitro studies have demonstrated that Deschloroclozapine exhibits high affinity and selectivity towards muscarinic receptors without significant activity on other wild-type G protein-coupled receptors (GPCRs) at concentrations below 10 nM. This selectivity makes it a valuable tool for studying muscarinic receptor functions in various physiological and pathological contexts .
Pharmacological Implications
The unique profile of Deschloroclozapine suggests potential applications in treating disorders linked to cholinergic dysfunctions, such as schizophrenia and neurodegenerative diseases. Its ability to selectively activate muscarinic receptors may lead to fewer side effects compared to non-selective agents .
Study on Agonist Potency
A comparative study highlighted Deschloroclozapine's superior agonistic properties over traditional antipsychotic agents. The study evaluated various compounds' effectiveness in modulating receptor activity and found that Deschloroclozapine had a significantly higher potency at the hM3Dq receptor compared to clozapine and other related compounds .
Behavioral Studies in Animal Models
Behavioral assessments in rodent models indicated that administration of Deschloroclozapine resulted in enhanced cognitive functions associated with cholinergic activity. These findings support the hypothesis that selective activation of muscarinic receptors can improve cognitive deficits seen in conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 11-(4-methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine, and how scalable are they?
The compound is synthesized via multi-step protocols, with Ullmann condensation and catalytic hydrogenation as key steps. A kilo-scale synthesis method avoids chromatographic purification, using cyclization under controlled conditions . Clozapine, a structural analog, is synthesized via acylation of 4-chloro-2-nitroaniline followed by nitro group reduction and heterocyclization with POCl₃ . Scalability depends on optimizing reaction parameters (e.g., solvent choice, catalyst loading) and purification efficiency.
Q. How is the structural integrity of this compound validated in research settings?
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for confirming molecular conformation and purity. For example, H and C NMR identify proton environments and carbon frameworks, while high-resolution MS verifies molecular weight (e.g., C₁₉H₂₃N₃O, MW 309.4 g/mol) . X-ray crystallography may resolve ambiguities in stereochemistry for analogs .
Q. What in vitro assays are recommended to assess its biological activity?
Standard assays include:
- Receptor binding studies (e.g., dopamine D₂/D₃, serotonin receptors) using radioligand displacement .
- Cellular viability assays (e.g., MTT) to evaluate cytotoxicity in neuronal or cancer cell lines .
- Enzyme inhibition assays (e.g., kinase profiling) to identify off-target effects .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for large-scale synthesis?
Quantum chemical calculations and reaction path search algorithms predict optimal parameters (temperature, solvent polarity, catalyst efficiency). For example, ICReDD’s approach integrates computational modeling with experimental feedback to minimize trial-and-error . Statistical design of experiments (DoE) identifies critical variables (e.g., reactant stoichiometry, agitation speed) to maximize yield .
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?
- Pharmacokinetic profiling : Assess bioavailability, blood-brain barrier penetration, and metabolic stability (e.g., cytochrome P450 interactions) .
- Dose-response analysis : Compare therapeutic indices across models to identify species-specific metabolism .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that explain efficacy gaps .
Q. How does the 4-methylpiperazinyl substituent influence receptor binding kinetics compared to analogs?
The substituent enhances lipophilicity and hydrogen-bonding capacity , critical for CNS penetration. Structure-activity relationship (SAR) studies on clozapine analogs show that N-methylation of piperazine improves dopamine D₂ receptor affinity but increases off-target muscarinic effects . Molecular docking simulations can map interactions with receptor active sites .
Q. What are the methodological challenges in evaluating its mutagenic or reproductive toxicity?
- Ames test (bacterial reverse mutation) and micronucleus assay (chromosomal damage) require high purity (>95%) to avoid false positives from impurities .
- In vivo reproductive studies must control for species-specific metabolic pathways (e.g., agranulocytosis observed in humans but not rodents ).
Q. Data Analysis & Experimental Design
Q. How should researchers design experiments to investigate structure-activity relationships (SAR)?
- Fragment-based design : Synthesize derivatives with modified dibenzodiazepine cores (e.g., halogenation, substituent position) .
- High-throughput screening : Use combinatorial libraries to test binding affinity across receptor panels .
- Multivariate analysis : Apply principal component analysis (PCA) to correlate structural features with biological outcomes .
Q. What statistical approaches are effective for analyzing dose-dependent toxicity data?
- Probit analysis : Models mortality or adverse event rates across doses .
- Benchmark dose (BMD) modeling : Identifies the lowest effective dose for regulatory thresholds .
- Meta-analysis : Aggregate data from multiple studies to account for variability in experimental conditions .
Q. Methodological Resources
Propiedades
IUPAC Name |
6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-21-10-12-22(13-11-21)18-14-6-2-3-7-15(14)19-16-8-4-5-9-17(16)20-18/h2-9,19H,10-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHITFFJBFOMBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3NC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173463 | |
Record name | 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1977-07-7 | |
Record name | 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001977077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11-(4-Methyl-1-piperazinyl)-5H-dibenzo(b,e)(1,4)diazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.